molecular formula C9H10ClF4N B2940087 [4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride CAS No. 2193067-83-1

[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride

Cat. No.: B2940087
CAS No.: 2193067-83-1
M. Wt: 243.63
InChI Key: QBGMKLFEAGBKFM-UHFFFAOYSA-N
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Description

[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride: is a chemical compound characterized by the presence of a tetrafluoroethyl group attached to a phenyl ring, which is further connected to a methanamine group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-(1,2,2,2-Tetrafluoroethyl)benzaldehyde.

    Reductive Amination: The benzaldehyde is subjected to reductive amination using an amine source such as ammonium chloride and a reducing agent like sodium cyanoborohydride. This step converts the aldehyde group to a primary amine.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the amine group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the phenyl ring or the amine group, using agents like lithium aluminum hydride.

    Substitution: The tetrafluoroethyl group can participate in nucleophilic substitution reactions, often with halogenating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride.

Major Products:

    Oxidation: Formation of corresponding nitroso or nitro derivatives.

    Reduction: Conversion to secondary or tertiary amines.

    Substitution: Introduction of halogen atoms in place of hydrogen atoms on the tetrafluoroethyl group.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions due to its electron-withdrawing tetrafluoroethyl group.

    Synthesis: Intermediate in the synthesis of more complex fluorinated organic compounds.

Biology:

    Bioconjugation: Utilized in the modification of biomolecules for imaging and diagnostic purposes.

Medicine:

    Pharmaceuticals: Potential use in the development of drugs targeting specific receptors due to its unique structural features.

Industry:

    Materials Science: Employed in the production of fluorinated polymers and coatings.

Comparison with Similar Compounds

  • [4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanol
  • [4-(1,2,2,2-Tetrafluoroethyl)phenyl]acetic acid

Comparison:

  • Structural Differences: While [4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride contains an amine group, the similar compounds listed above have hydroxyl and carboxyl groups, respectively.
  • Reactivity: The presence of different functional groups leads to variations in reactivity and applications. For example, the methanol derivative is more prone to oxidation, while the acetic acid derivative is more acidic and can participate in esterification reactions.
  • Applications: The unique combination of the tetrafluoroethyl group with an amine in this compound makes it particularly useful in pharmaceutical and bioconjugation applications, distinguishing it from its analogs.

Properties

IUPAC Name

[4-(1,2,2,2-tetrafluoroethyl)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4N.ClH/c10-8(9(11,12)13)7-3-1-6(5-14)2-4-7;/h1-4,8H,5,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGMKLFEAGBKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C(C(F)(F)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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